Nlrp3-IN-26
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Overview
Description
Nlrp3-IN-26 is a small molecule inhibitor specifically designed to target the NOD-like receptor protein 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a protein complex that plays a crucial role in the innate immune system by regulating the activation of caspase-1 and the production of pro-inflammatory cytokines such as interleukin-1β and interleukin-18 . Dysregulation of the NLRP3 inflammasome has been implicated in various inflammatory and autoimmune diseases, making this compound a valuable compound for therapeutic research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Nlrp3-IN-26 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce specific substituents. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperature settings to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound requires optimization of the synthetic route to achieve scalability and cost-effectiveness. This involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization. Process optimization also focuses on minimizing waste and improving overall efficiency .
Chemical Reactions Analysis
Types of Reactions: Nlrp3-IN-26 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific pH levels, temperatures, and solvents to achieve the desired transformations .
Major Products: The major products formed from these reactions are typically derivatives of this compound with enhanced or modified biological properties. These derivatives are further evaluated for their efficacy and safety in preclinical and clinical studies .
Scientific Research Applications
Nlrp3-IN-26 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the NLRP3 inflammasome and its role in various biochemical pathways . In biology, this compound helps elucidate the mechanisms of inflammasome activation and regulation . In medicine, it holds potential as a therapeutic agent for treating inflammatory and autoimmune diseases such as rheumatoid arthritis, Alzheimer’s disease, and type 2 diabetes . Industrial applications include its use in drug development and screening assays to identify new NLRP3 inhibitors .
Mechanism of Action
Nlrp3-IN-26 exerts its effects by specifically binding to the NLRP3 protein, thereby preventing its activation and subsequent assembly into the inflammasome complex . This inhibition blocks the activation of caspase-1 and the production of pro-inflammatory cytokines, ultimately reducing inflammation . The molecular targets of this compound include the nucleotide-binding domain and leucine-rich repeat domain of the NLRP3 protein .
Comparison with Similar Compounds
Nlrp3-IN-26 is unique compared to other NLRP3 inhibitors due to its high specificity and potency . Similar compounds include MCC950, CY-09, and OLT1177, which also target the NLRP3 inflammasome but differ in their chemical structures and mechanisms of action . This compound stands out for its ability to effectively inhibit NLRP3 activation with minimal off-target effects .
Properties
Molecular Formula |
C31H33ClN2O6S |
---|---|
Molecular Weight |
597.1 g/mol |
IUPAC Name |
N-[[5-chloro-2-(2-methoxyethoxy)phenyl]methyl]-N-[5-(propylsulfamoyl)-2,3-dihydro-1H-inden-2-yl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C31H33ClN2O6S/c1-3-12-33-41(36,37)27-10-8-21-16-26(17-23(21)18-27)34(31(35)30-19-22-6-4-5-7-29(22)40-30)20-24-15-25(32)9-11-28(24)39-14-13-38-2/h4-11,15,18-19,26,33H,3,12-14,16-17,20H2,1-2H3 |
InChI Key |
NDHJABNMYOMGPH-UHFFFAOYSA-N |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC2=C(CC(C2)N(CC3=C(C=CC(=C3)Cl)OCCOC)C(=O)C4=CC5=CC=CC=C5O4)C=C1 |
Origin of Product |
United States |
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